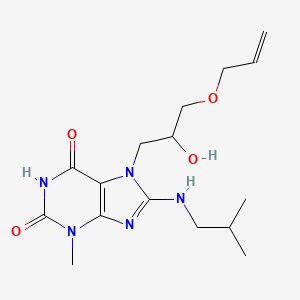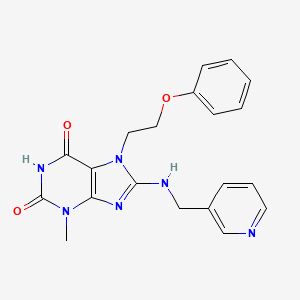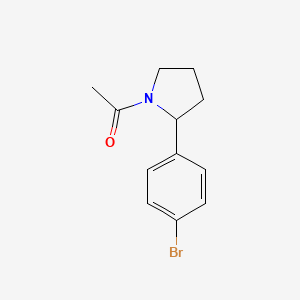
1-Acetyl-2-(4-bromophenyl)pyrrolidine
Overview
Description
1-Acetyl-2-(4-bromophenyl)pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring substituted with an acetyl group at the first position and a 4-bromophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-(4-bromophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of an acetylating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2-(4-bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-acetyl-2-(4-bromophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its functional groups. The acetyl and bromophenyl groups can enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
1-Acetyl-2-(4-bromophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Acetyl-2-phenylpyrrolidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-Acetyl-2-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
1-Benzoyl-2-(4-bromophenyl)pyrrolidine: Contains a benzoyl group instead of an acetyl group, which can affect its reactivity and applications.
The presence of the bromine atom in this compound makes it unique, potentially offering distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(15)14-8-2-3-12(14)10-4-6-11(13)7-5-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNSBSXCDJPGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
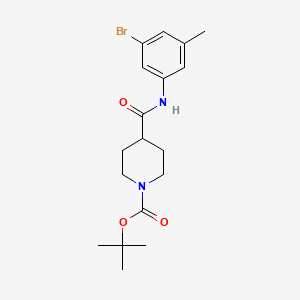
![1-[1-(2,8-Dimethylimidazo[1,2-a]pyridine-3-carbonyl)-2,3-dihydroindol-5-yl]ethanone](/img/structure/B8009492.png)
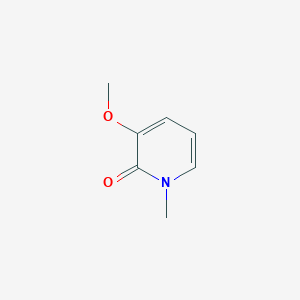
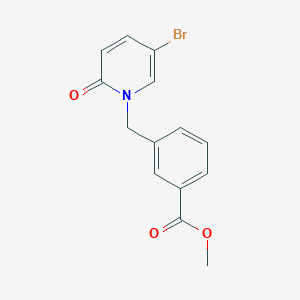
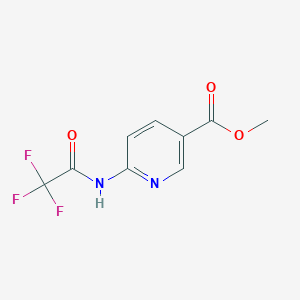
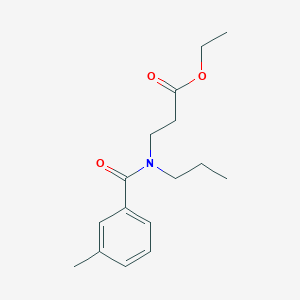
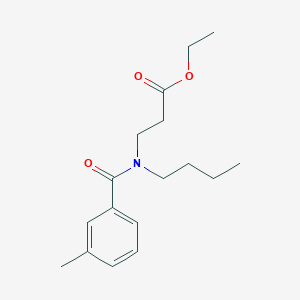

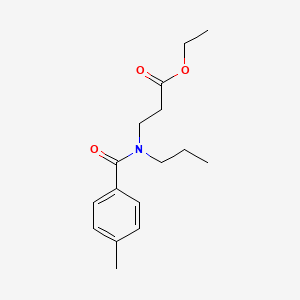
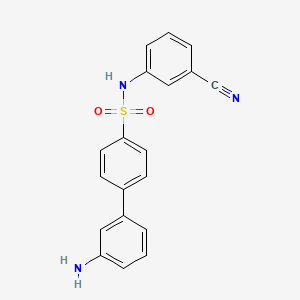
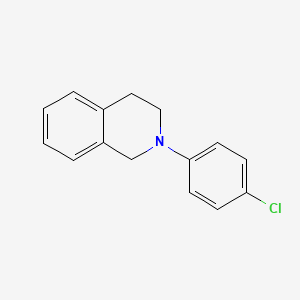
![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B8009575.png)
